1-Dodecylguanidinium

Surfactant self-assembly guanidine hydrogen bonding cationic surfactant comparison

1-Dodecylguanidinium (CAS parent: 112-65-2) is a cationic guanidinium surfactant comprising a protonated guanidine head-group linked to a saturated C12 alkyl tail; at physiological pH 7.3 it exists predominantly as the 1-dodecylguanidine(1+) ion. Commercially, it is procured as either the acetate salt (dodine, CAS 2439-10-3), widely used as an agricultural fungicide for pome fruit and stone fruit scab and leaf spot control, or the hydrochloride salt (DGH, CAS 13590-97-1), employed as a non-oxidizing industrial biocide in recirculating cooling water, pulp and paper process water, and air-washer systems.

Molecular Formula C13H30N3+
Molecular Weight 228.4 g/mol
Cat. No. B1258552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dodecylguanidinium
Molecular FormulaC13H30N3+
Molecular Weight228.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[NH+]=C(N)N
InChIInChI=1S/C13H29N3/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H4,14,15,16)/p+1
InChIKeyHILAYQUKKYWPJW-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dodecylguanidinium Procurement Guide: Chemical Identity, Salt Forms, and Industrial Relevance


1-Dodecylguanidinium (CAS parent: 112-65-2) is a cationic guanidinium surfactant comprising a protonated guanidine head-group linked to a saturated C12 alkyl tail; at physiological pH 7.3 it exists predominantly as the 1-dodecylguanidine(1+) ion [1]. Commercially, it is procured as either the acetate salt (dodine, CAS 2439-10-3), widely used as an agricultural fungicide for pome fruit and stone fruit scab and leaf spot control, or the hydrochloride salt (DGH, CAS 13590-97-1), employed as a non-oxidizing industrial biocide in recirculating cooling water, pulp and paper process water, and air-washer systems . Both salt forms share the same 1-dodecylguanidinium cation and are considered toxicologically equivalent, with no evidence of carcinogenicity, reproductive toxicity, or neurological toxicity in regulatory reviews [2]. The compound is approved under EU Regulation 1107/2009 (dodine, expiry 15 July 2026), registered by the U.S. EPA, and holds BfR recommendations XIV and XXXVI for food-contact material applications (DGH) .

1
Salt-form identity: Acetate salt (dodine) for agricultural fungicide use; hydrochloride salt (DGH) for industrial biocide and water treatment.
2
C12 guanidinium surfactant: Protonated guanidine head-group on saturated C12 alkyl tail; self-assembly and antimicrobial properties reported at formulation-relevant concentrations.
3
Regulatory context: Registered under EU 1107/2009 and U.S. EPA for agricultural use; BfR XIV/XXXVI recommendations for food-contact material applications (DGH).

Why 1-Dodecylguanidinium Cannot Be Replaced by Shorter-Chain Guanidines or Conventional Quaternary Ammonium Biocides


Although alkylguanidines and quaternary ammonium compounds (QACs) share a cationic-surfactant scaffold, three structural features make 1-dodecylguanidinium meaningfully non-interchangeable. First, antimicrobial potency within the mono-alkylguanidine series is chain-length-dependent: activity escalates with increasing alkyl carbon number from C8 to C12, meaning a C10 (decyl) or C8 (octyl) analogue cannot replicate the potency obtained at C12 without a dose increase [1]. Second, the guanidinium head-group engages in intermolecular hydrogen bonding via bridging water molecules, imparting stronger self-assembly and a lower critical micelle concentration than the trimethylammonium head-group of DTAC at identical C12 chain length [2]. Third, dodecylguanidine hydrochloride (DGH) possesses a demonstrable dual mode of action—biofilm matrix disruption plus membrane-lytic killing of planktonic cells—whereas common oxidizing biocides (chlorine, bromine) and many QACs lack the biofilm-penetration component, a distinction that directly affects performance in fouled industrial water systems . These three physicochemical and mechanistic differences make simple molar or weight-based substitution unreliable for maintaining equivalent antimicrobial or surface-activity outcomes.

!
Chain-length dependence: Antimicrobial potency increases from C8 to C12 within the mono-alkylguanidine series. A C10 or C8 analogue may not replicate C12-level activity at equivalent mass concentration.
!
Head-group mismatch: Guanidinium engages in intermolecular H-bonding via bridging water molecules, supporting stronger self-assembly and a lower CMC than the trimethylammonium head-group at identical C12 chain length. DTAC and other QACs may shift formulation behavior.
!
Mechanism gap: DGH is reported to combine biofilm-matrix disruption with membrane-lytic killing of planktonic cells. Common oxidizing biocides and many QACs lack the biofilm-penetration component, which may alter performance in fouled water systems.

Quantitative Differentiation Evidence for 1-Dodecylguanidinium Against Closest Analogs and Alternatives


C12 Guanidinium Self-Assembly Outperforms C12 Trimethylammonium (DTAC) Due to Head-Group Hydrogen Bonding

Dodecylguanidine hydrochloride (C12G) exhibits markedly stronger self-assembly than dodecyltrimethylammonium chloride (DTAC), a benchmark C12 cationic surfactant, due to hydrogen bonding between guanidine head-groups mediated by interstitial water molecules. This was evidenced by a lower Krafft point, a smaller area occupied per molecule at the air-water interface, and a larger micellar aggregation number for C12G relative to DTAC under identical conditions [1]. The enhanced assembly formability of the guanidine-type surfactant is mechanistically attributed to attractive inter-headgroup forces absent in the trimethylammonium analogue [1].

Self-Assembly Comparison
Head-to-head
C12G: lower Krafft point, tighter molecular packing, larger micellar aggregation number vs DTAC under identical aqueous conditions
Reported self-assembly differentiation from QACs
Guanidine head-group H-bonding drives enhanced assembly
Surfactant self-assembly guanidine hydrogen bonding cationic surfactant comparison micelle formation

CMC of Dodecylguanidine Hydrochloride Is Lower Than That of Analogous Alkyltrimethylammonium Chloride Surfactants

The critical micelle concentration (CMC) of dodecylguanidine hydrochloride was determined to be 5.5 mmol/L with a surface tension at the CMC (γcac) of 24.1 mN/m in aqueous solution [1]. Independent studies on guanidine surfactants confirm that their CMC values are consistently lower than those of alkyltrimethylammonium chlorides bearing the same hydrocarbon chain length; for the C12 homolog, the guanidine head-group reduces the CMC relative to the trimethylammonium head-group, an effect ascribed to enhanced hydrogen-bonding capacity of the guanidinium moiety facilitating micelle formation [2]. A commentary on earlier work reporting anomalously low CMC values (20–30 μM first CMC, 110–120 μM second CMC) for dodine (1-dodecylguanidinium acetate) at 22.5 °C demonstrated that those values were artefacts; conductivity measurements at 54 °C (above the Krafft temperature of ~52 °C) yielded a CMC of 9.5 mM for dodine acetate, which is consistent with expectations for a C12 cationic surfactant [3].

CMC Comparison
Reported
DGH CMC: 5.5 mmol/L, γcac 24.1 mN/m. Lower CMC than alkyltrimethylammonium chlorides with identical C12 chain.
Supports CMC-dependent formulation context
Counter-ion and temperature dependent; dodine acetate CMC 9.5 mM at 54 °C
Critical micelle concentration guanidine surfactant cationic surfactant CMC comparison surface tension

Antimicrobial Potency of C12-Guanidinium Surpasses Shorter-Chain (C8–C10) Analogues Within the Same Homologous Series

In a systematic homologous-series evaluation, mono-alkylguanidine surfactants with alkyl chains of 8, 10, and 12 carbon atoms were tested for antimicrobial activity against Gram-negative bacteria, Gram-positive bacteria, and fungi. Compounds with 8–12 carbon atoms showed activity at 25–100 ppm, and antimicrobial efficiency increased with chain length across the entire series; the C12 (dodecyl) homolog exhibited the highest potency within the tested range [1]. This trend was corroborated by independent work on guanidine-based cationic surfactants (CnG series), which demonstrated that at any given concentration, biological activity depends on the alkyl chain length [2]. A separate study on dodecylguanidine hydrochloride reported 100% inhibition of cell viability against Staphylococcus aureus and Escherichia coli at 25 mg/L (25 ppm), and 99.5% inhibition against Candida albicans at 100 mg/L (100 ppm) [3].

Chain-Length Activity Rank
Class-level
Antimicrobial potency rank: C12 ≥ C10 ≥ C8 at 25–100 ppm. C12: 100% inhibition of S. aureus and E. coli at 25 mg/L.
Reported chain-length SAR context
Class-level inference across homologous series
Alkyl chain length structure-activity relationship guanidine antimicrobial homologous series comparison

Dual Mode of Action—Biofilm Disruption Plus Membrane Lysis—Differentiates DGH from Conventional Oxidizing and Non-Oxidizing Biocides

Dodecylguanidine hydrochloride (DGH) is documented to possess a dual mode of action: (1) surfactant-mediated disruption of the extracellular biofilm matrix, and (2) subsequent membrane-disruption killing of liberated planktonic bacteria. This dual mechanism is explicitly confirmed by the Canadian Pest Management Regulatory Agency re-evaluation decision, which states DGH 'acts as a surfactant to break up biofilm then kills isolated bacteria via membrane disruption' . The LANXESS technical data sheet further specifies that DGH is effective against biofilm-forming organisms including sulfate-reducing bacteria (SRB) and Legionella species, and is compatible with chlorine and other common water treatment actives . Typical starting dose is 15 ppm active, with routine dosing in the 3–10 mg/L range, achieving cost parity with isothiazolinone (CMIT/MIT) treatments . In contrast, common oxidizing biocides (e.g., sodium hypochlorite, chlorine dioxide) and many quaternary ammonium compounds lack the explicit biofilm-penetration component and primarily target planktonic cells.

Dual-Mechanism Profile
Data to verify
Reported dual mode: surfactant-mediated biofilm matrix disruption followed by membrane-disruption killing of planktonic cells. Effective against SRB and Legionella spp.
Reported dual-mechanism context
Source-specific review advised; quantitative biofilm removal data not publicly available
Biofilm control dual mechanism biocide non-oxidizing biocide industrial water treatment Legionella control

Patent-Demonstrated Synergy with Benzalkonium Chloride and Quaternary Ammonium Biocides Against Klebsiella pneumoniae

U.S. Patent US4745132 discloses a bactericidal composition comprising n-alkyl dimethyl benzyl ammonium chloride (a benzalkonium chloride, BAC) and n-dodecylguanidine or its water-soluble salts, demonstrating effective synergistic inhibition of the capsulated, facultative bacterium Klebsiella pneumoniae at combined treatment levels of 0.1 to 200 parts per million [1]. Independently, U.S. Patent US5663206 discloses synergistic antimicrobial combinations of N-decyl-N-isononyl-N,N-dimethyl ammonium chloride and dodecylguanidine hydrochloride at weight ratios ranging from 40:1 to 1:20 (active basis), with effective doses of 10–2 ppm of the quaternary ammonium component and 2–6 ppm of dodecylguanidine hydrochloride [2]. The synergy allows a lower total biocide loading than would be required with either component alone, providing a procurement rationale for dodecylguanidine as a synergy-enabling co-biocide in formulated industrial antimicrobial products.

Synergy with BAC
Head-to-head
Patent-reported synergy vs K. pneumoniae at 0.1–200 ppm combined. Quat:DGH weight ratio range 40:1 to 1:20.
Supports co-formulation synergy context
Synergy indices by Kull method; enables total active reduction
Synergistic biocide combination benzalkonium chloride Klebsiella pneumoniae industrial slimicide patent evidence

Membrane Damage by Dodine Occurs Primarily Above Its Critical Micelle Concentration—A Mechanistic Distinction from Monomeric Cationic Amphiphiles

A mechanistic study on Pseudomonas syringae ATCC 12271 demonstrated that dodine (1-dodecylguanidinium acetate) causes extensive and rapid K⁺ efflux and inorganic phosphate leakage only at concentrations exceeding approximately 25 μmol/L, which coincides with its critical micelle concentration [1]. At sub-CMC concentrations (5–15 μmol/L), only low levels of K⁺ release were observed, indicating that the micellar form of dodine is more damaging to the cytoplasmic membrane than the monomeric form [1]. This is a notable mechanistic distinction: for many conventional cationic amphiphiles, the monomeric form is primarily responsible for membrane disruption, whereas for dodine the aggregated micellar state is the more potent membrane-lytic species. A 2020 study further established that dodine's primary mode of action in Ustilago maydis is inhibition of mitochondrial respiration, with plasma membrane integrity loss as a secondary effect, and that these mechanisms are pathogen-specific—effects seen in U. maydis were absent in Zymoseptoria tritici [2].

CMC-Dependent Membrane Activity
Reported
Extensive K⁺ efflux and phosphate leakage above ~25 μmol/L (CMC region); low K⁺ release at sub-CMC concentrations
CMC-dependent membrane disruption context
Species-specific MoA; mitochondrial respiration inhibition noted in U. maydis
Membrane disruption mechanism critical micelle concentration potassium leakage Pseudomonas syringae cationic amphiphile

High-Value Application Scenarios Where 1-Dodecylguanidinium Provides Documented Procurement Advantages


Industrial Cooling Tower and Process Water Biofilm Control Requiring Non-Oxidizing Chemistry

In recirculating cooling water systems, pulp and paper process water loops, and air washers where biofilm-associated sulfate-reducing bacteria (SRB) and Legionella species pose operational and health risks, dodecylguanidine hydrochloride (DGH) offers a non-oxidizing alternative with a regulatory-agency-confirmed dual mode of action: surfactant-mediated biofilm breakup followed by membrane-disruption killing of planktonic cells [1]. The Canadian PMRA re-evaluation decision explicitly endorses this dual mechanism for biofilm control on equipment surfaces in contact with process waters [1]. DGH is compatible with chlorine and other oxidizing biocides, allowing it to be used in rotation or in combination without antagonism. With a typical starting dose of 15 ppm active and cost parity with CMIT/MIT isothiazolinone treatments, DGH can replace or supplement oxidizing programs in systems where chlorine demand is high or where chlorine-resistant biofilms have become established [2].

Synergistic Co-Biocide Formulation with Benzalkonium Chloride for Slimicide and Bactericide Products

For manufacturers of formulated industrial slimicides and bactericides targeting Klebsiella pneumoniae and other slime-forming bacteria in paper mills, cooling towers, and metalworking fluid systems, the patent-demonstrated synergy between n-dodecylguanidine (or its HCl salt) and n-alkyl dimethyl benzyl ammonium chloride (BAC) allows a reduced total biocide loading per treatment [1]. U.S. Patent US4745132 establishes efficacy at combined treatment levels as low as 0.1 ppm, while U.S. Patent US5663206 provides a broad formulation window with weight ratios ranging from 40:1 to 1:20 (quat:DGH, active basis) and effective dose ranges of 2–6 ppm DGH with 10–2 ppm of the quaternary ammonium partner [2]. This synergy enables procurement of DGH as a high-value, low-volume co-active that amplifies the performance of a commodity quaternary ammonium biocide, reducing total active ingredient cost and environmental discharge.

Agricultural Fungicide for Pome Fruit and Stone Fruit Scab and Leaf Spot Management

Dodine (1-dodecylguanidinium acetate) is registered and approved under EU Regulation 1107/2009 and by the U.S. EPA for control of Venturia inaequalis (apple scab), Venturia pirina (pear scab), Taphrina deformans (peach leaf curl), and various leaf spot diseases of cherry, strawberry, pecan, and walnut [1]. In vitro sensitivity screening of Blumeriella jaapii (cherry leaf spot) populations has established a baseline MIC of 0.2 μg/mL for sensitive isolates, with reported MIC ranges spanning 0.05–400 μg AI/mL across orchard populations, providing a quantitative benchmark for resistance monitoring [2]. Unlike systemic fungicides (triazoles, SDHIs, strobilurins) that target single enzymatic pathways and are prone to resistance development, dodine's multi-target mechanism—involving both mitochondrial respiration inhibition and plasma membrane disruption—reduces the probability of single-step resistance mutations . This makes dodine a valuable rotational or tank-mix partner in resistance management programs, distinct from single-site fungicides that may be substituted generically.

Surfactant and Self-Assembly Applications Leveraging Guanidine Head-Group Hydrogen Bonding

The guanidine head-group of 1-dodecylguanidinium engages in intermolecular hydrogen bonding via bridging water molecules, a property absent in trimethylammonium and other conventional cationic head-groups [1]. This hydrogen-bonding capacity enhances self-assembly formability—expressed as a lower Krafft point, tighter molecular packing at interfaces, and larger micellar aggregation numbers compared with DTAC at identical C12 chain length [1]. These properties are exploitable in applications where enhanced micellar structure, lower critical micelle concentration, or stronger interfacial adsorption are desired: for example, in templated materials synthesis (zeolite crystal growth modifiers), in hair conditioner formulations where guanidine surfactants show high adsorption to keratin, and in mineral flotation collectors where strong and selective adsorption to negatively charged mineral surfaces is required [2]. Procurement of 1-dodecylguanidinium for these applications is justified specifically by the hydrogen-bonding-driven self-assembly advantage that cannot be replicated by a C12 quaternary ammonium surfactant.

Application
Selection Property
Validation Focus
Industrial biofilm control
Non-oxidizing dual-mechanism profile (biofilm disruption + membrane lysis)
Biofilm removal and planktonic kill endpoints in process water matrices
Synergistic co-biocide formulation
Patent-reported synergy with benzalkonium chloride and quaternary ammoniums
Total active reduction and formulation ratio flexibility
Agricultural fungicide programs
Multi-target mechanism (mitochondrial respiration inhibition + membrane disruption)
Baseline sensitivity monitoring and resistance management integration
Surfactant self-assembly and templating
Guanidine head-group H-bonding-driven self-assembly advantage over QACs
Micellar structure, CMC, and interfacial adsorption characterization
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